molecular formula C5H8O B033191 3,4-Dihydro-2H-pyran CAS No. 110-87-2

3,4-Dihydro-2H-pyran

Cat. No.: B033191
CAS No.: 110-87-2
M. Wt: 84.12 g/mol
InChI Key: BUDQDWGNQVEFAC-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C5H8O. It is a colorless liquid with a boiling point of approximately 86°C. The structure consists of a six-membered ring containing five carbon atoms and one oxygen atom, with a double bond adjacent to the oxygen atom. This compound is widely used in organic synthesis, particularly as a protecting group for alcohols .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2H-pyran can be synthesized through various methods. One common method involves the dehydration of tetrahydrofurfuryl alcohol over alumina at temperatures between 300-400°C . Another method includes the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic dehydration of tetrahydrofurfuryl alcohol. This method is preferred due to its efficiency and the availability of the starting material .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 3,4-Dihydro-2H-pyran involves its use as a protecting group for alcohols. When reacted with an alcohol, it forms a tetrahydropyranyl ether, which protects the alcohol from various reactions. This protection is achieved through the formation of a stable acetal linkage, which can be later removed by acidic hydrolysis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to act as an effective protecting group for alcohols. Its ability to form stable tetrahydropyranyl ethers makes it particularly valuable in organic synthesis .

Biological Activity

3,4-Dihydro-2H-pyran (DHP) is a significant heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological properties of DHP, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a bicyclic compound characterized by a six-membered ring containing one oxygen atom. Its structure allows for various substitutions, which can enhance its biological activity. The compound has been studied for its potential in treating various diseases due to its pharmacological properties.

Biological Activities

The biological activities of this compound include:

  • Antitumor Activity : DHP derivatives have been shown to exhibit significant antitumor effects. For instance, poly[(this compound)-alt-(maleic acid)] has been identified as an effective antitumor agent through structure-activity relationship studies, indicating its potential in cancer therapy .
  • Antibacterial and Antifungal Properties : Research indicates that DHP compounds possess antibacterial and antifungal activities. These properties make them candidates for developing new antimicrobial agents .
  • Vasorelaxant Effects : Certain DHP derivatives demonstrate vasorelaxant properties, suggesting their potential use in treating cardiovascular diseases .
  • Anti-HIV Activity : Some studies have reported that DHP compounds can inhibit HIV replication, highlighting their potential in antiviral therapy .

The mechanisms through which this compound exerts its biological effects are varied and depend on the specific derivative:

  • Inhibition of Enzyme Activity : Many DHP derivatives act as enzyme inhibitors, affecting pathways critical to cancer cell proliferation and survival.
  • Interaction with Receptors : Certain DHP compounds interact with specific receptors in the body, leading to physiological changes such as vasodilation.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods:

  • Conventional Synthesis : Traditional methods involve the reaction of aldehydes or ketones with alcohols in the presence of acid catalysts.
  • Non-Conventional Methods : Recent advancements have introduced non-conventional techniques such as ultrasound-assisted synthesis and microwave irradiation, which enhance yield and reduce reaction times .

Table 1: Summary of Biological Activities and Related Studies

Biological ActivityReferenceFindings
AntitumorHan et al., 2020 Poly[(this compound)-alt-(maleic acid)] shows significant antitumor effects.
AntibacterialOsipov et al., 2019 DHP derivatives exhibit strong antibacterial activity against various strains.
VasorelaxantPMC9416769 Certain DHP compounds demonstrate vasorelaxant properties in vitro.
Anti-HIVPMC9416769 Some derivatives inhibit HIV replication effectively.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying DHP in laboratory settings?

DHP is typically synthesized via acid-catalyzed dehydration of tetrahydrofurfuryl alcohol. A standard procedure involves refluxing the alcohol with a catalytic amount of p-toluenesulfonic acid (PTSA) in dichloromethane (DCM) under inert conditions . Purification is achieved through fractional distillation (boiling point: 86°C), with purity verified via gas chromatography (GC; ≥97% purity) . Key parameters include maintaining anhydrous conditions to prevent ring-opening side reactions.

Q. How do thermodynamic properties of DHP influence reaction design?

Critical thermodynamic parameters for DHP include:

PropertyValueReference Study
ΔfH° (gas)-104.2 kJ/molSteele et al. (1989)
Cp,gas (298 K)94.3 J/mol·KDorofeeva (1992)
Boiling point86°CNIST

These values inform solvent selection (e.g., low-polarity solvents for exothermic reactions) and energy calculations for scale-up .

Q. What analytical techniques are used to confirm DHP purity and structural integrity?

  • GC-MS : Quantifies purity and detects volatile impurities.
  • NMR : ¹H NMR (δ 4.6–4.8 ppm for vinyl protons; δ 1.8–2.2 ppm for methylene groups) confirms ring structure .
  • Refractive Index : n²⁰/D = 1.440 (lit.) for quality control .

Advanced Research Questions

Q. How do substituents on the DHP ring affect its reactivity in electrophilic additions?

Substituents at the C-2 (axial) or C-6 positions significantly alter reactivity. For example:

  • Electron-donating groups (e.g., methoxy) : Reduce reactivity in electrophilic additions due to steric hindrance and electronic deactivation.
  • Alkyl groups (e.g., methyl at C-6) : Enhance reactivity by stabilizing transition states .

Table: Relative reaction rates of substituted DHPs with tert-butyl hypochlorite :

SubstituentRelative Rate (vs. DHP)
2-Methoxy0.25
6-Methyl2.10
2-Phenoxy0.15

Q. How should researchers resolve contradictions in thermodynamic data for DHP?

Discrepancies in reported ΔfH° values (e.g., -104.2 kJ/mol vs. -108.5 kJ/mol in older studies) arise from measurement techniques (e.g., calorimetry vs. computational models). Recommendations:

  • Use NIST-reviewed data for computational modeling.
  • Validate experimentally via bomb calorimetry under controlled conditions.

Q. What safety protocols are critical for handling DHP in catalytic reactions?

  • Flammability : DHP is highly flammable (flash point: -6°C). Use spark-proof equipment and inert atmospheres .
  • Toxicity : LD₅₀ (oral, rat) = 4000 mg/kg; LC₅₀ (inhalation, rat) = 10.7 mg/L/4h. Use fume hoods and PPE (gloves, goggles) .
  • Stability : Store at ≤30°C, away from oxidizers. Stabilize with 0.1% BHT if long-term storage is required .

Q. What are the mechanistic implications of DHP’s role in THP protection of alcohols?

DHP reacts with alcohols under acidic catalysis (e.g., PPTS in DCM) to form tetrahydropyranyl (THP) ethers. The mechanism proceeds via:

Protonation of DHP’s oxygen, generating an oxonium ion.

Nucleophilic attack by the alcohol, forming a hemiacetal intermediate.

Ring closure to yield the THP-protected alcohol .

Key factors:

  • Acid strength (PPTS > PTSA for selectivity).
  • Reaction temperature (0°C to room temperature minimizes side reactions).

Q. Data Contradiction Analysis

Reported Boiling Points : While most sources cite 86°C , some older studies report 84–85°C. This variation may stem from impurities or calibration differences in distillation setups. Researchers should pre-purify DHP and validate boiling points using standardized equipment.

Properties

IUPAC Name

3,4-dihydro-2H-pyran
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InChI

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2
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InChI Key

BUDQDWGNQVEFAC-UHFFFAOYSA-N
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Canonical SMILES

C1CC=COC1
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID6041426
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Molecular Weight

84.12 g/mol
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Physical Description

Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS]
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Flash Point

0 °F (NFPA, 2010)
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CAS No.

110-87-2; 3174-74-1; 25512-65-6, 110-87-2
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Synthesis routes and methods I

Procedure details

Scheme 7 depicts the synthesis of intermediate 11e wherein R3 and Y2 are the same and X═Br. Thus, commercially-available 4-hydroxy-butanoic acid ethyl ester 37 is treated with DHP and CSA, or with DHP, TsOH, and pyridine to provide ester 38. Reduction with LiAlD4 affords deuterated alcohol 39, which is treated with either triphenyl phosphine in CCl4 (Sabitha, G et al., Tetrahedron Letters, 2006, (volume date 2007), 48(2): 313-315) or with methanesulfonyl chloride, lithium chloride, and 2,6-lutidine in DMF (Blaszykowski, C et al., Organic Letters, 2004, 6(21): 3771-3774) to afford chloride 40. Following the same methods as in Scheme 6, chloride 40 may be converted to 11e.
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intermediate 11e
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Synthesis routes and methods II

Procedure details

The 1-(tetrahydrofuranyloxy)-alka-2,8-dien-5-ynes are also prepared by the coupling reaction between a 1-haloalk-2-ene, for example, 1-bromooct-2-ene, the preparation of which is described in J. Chem. Soc., 3868 (1957) and 1-(tetrahydropyranyloxy)hex-2-en-5-yne. The coupling reaction is conducted in an aqueous or aqueous alcoholic solution, at a temperature of from 0° C. to about 100° C., optionally in the presence of a cuprous salt, for example, cuprous chloride, for from 1 to 24 hours. 1-(Tetrahydropyranyloxy)hex-2-en-5-yne is obtained by the acid-catalyzed reaction between dihydropyran and hex-2-en-5-yn-1-ol, the preparation of which is described in Bull. Soc. Chem. France, 2105 (1963). The reaction is conducted either without solvent or in the presence of an organic solvent such as ether or methylene chloride, in the presence of an acid catalyst such as sulphuric acid, hydrochloric acid or phosphorus oxychloride.
[Compound]
Name
1-(tetrahydrofuranyloxy)-alka-2,8-dien-5-ynes
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reactant
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[Compound]
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1-haloalk-2-ene
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1-bromooct-2-ene
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1-(tetrahydropyranyloxy)hex-2-en-5-yne
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cuprous
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[Compound]
Name
cuprous chloride
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Synthesis routes and methods III

Procedure details

The DHP yield was improved by approximately 30% to a maximum of 81% by A. Sommer, DE-OS 1 200 308 by reacting malonodiamide with formamide in alcoholic solution with more than 2 moles, advantageously with 3.0 to 3.9 moles, of alkali metal alkoxide. As opposed to Brown, this worker employed formamide in the examples in amounts of just over 2 moles per mole of malonodiamide. The alkali metal alkoxides used were sodium ethoxide in methanol and sodium methoxide in ethanol. In the latter case, the methanol was distilled off from the reaction mixture, thus dispensing with filtration of the salts which had precipitated. Ethyl formate instead of formamide yielded, together with sodium ethoxide, DHP in a yield of only 61.5%.
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sodium methoxide
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[Compound]
Name
alkali metal alkoxide
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alkali metal alkoxides
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Synthesis routes and methods IV

Procedure details

Following the same procedure as for 2-[2-Phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole, from 8c (1.3 g, 3.8 mmol) in CHCl3 (50 ml), 6N HCl in benzene (5 ml) and 2,3-dihydropyrane (1.7 ml, 19 mmol), 4-chloro-2-[2-phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole (1.0 g, 63%) as a diastereomeric mixture (1:1) was obtained.
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50 mL
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5 mL
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2-[2-Phthalimido-1-(2,3,5,6-tetrahydropyran-2-yl)oxyethyl]-7-azaindole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,4-Dihydro-2H-pyran
3,4-Dihydro-2H-pyran
3,4-Dihydro-2H-pyran
3,4-Dihydro-2H-pyran
3,4-Dihydro-2H-pyran
3,4-Dihydro-2H-pyran

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